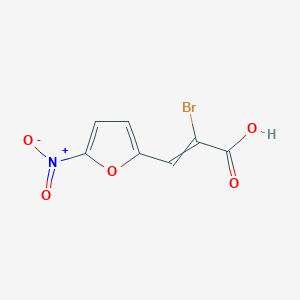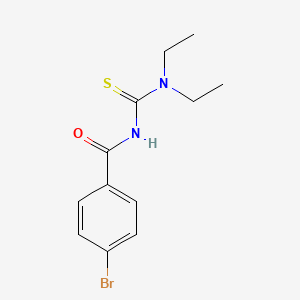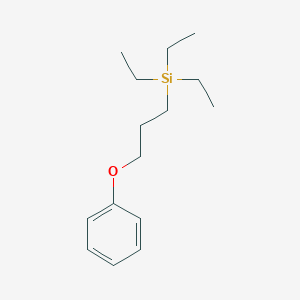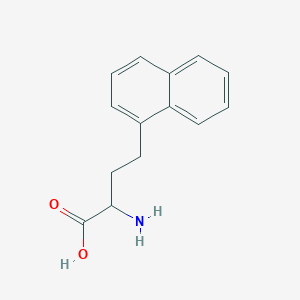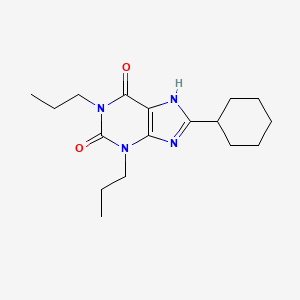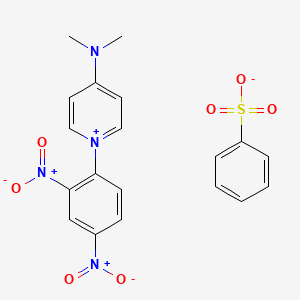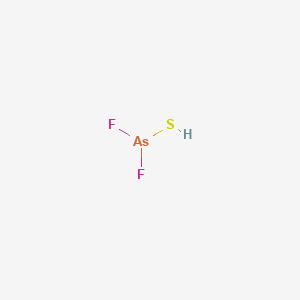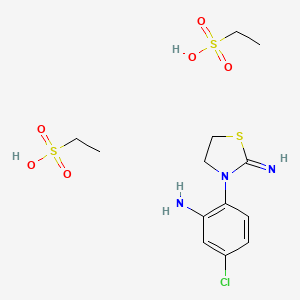
2-Imino-3-(2'-amino-4'-chlorophenyl)thiazolidine diesilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine (2:1) is a complex chemical compound that combines ethanesulfonic acid with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine in a 2:1 ratio. Ethanesulfonic acid is a sulfonic acid commonly used as a catalyst in various chemical reactions, while 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine is a derivative of thiazolidine, known for its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine typically involves the reaction of ethanesulfonic acid with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine under controlled conditions. The reaction is usually carried out in an aqueous medium, with the temperature and pH carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The process may include steps such as purification through crystallization or distillation to remove any impurities and achieve the desired compound specifications.
化学反应分析
Types of Reactions
Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methanesulfonic acid: Another sulfonic acid with similar catalytic properties.
Propanesulfonic acid: A sulfonic acid with a slightly longer carbon chain.
Trifluoromethanesulfonic acid: Known for its strong acidity and use in various chemical reactions.
Uniqueness
Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine is unique due to its specific combination of ethanesulfonic acid and 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.
属性
CAS 编号 |
100417-10-5 |
|---|---|
分子式 |
C13H22ClN3O6S3 |
分子量 |
448.0 g/mol |
IUPAC 名称 |
5-chloro-2-(2-imino-1,3-thiazolidin-3-yl)aniline;ethanesulfonic acid |
InChI |
InChI=1S/C9H10ClN3S.2C2H6O3S/c10-6-1-2-8(7(11)5-6)13-3-4-14-9(13)12;2*1-2-6(3,4)5/h1-2,5,12H,3-4,11H2;2*2H2,1H3,(H,3,4,5) |
InChI 键 |
OHEIUZMUCUFBDB-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)O.CCS(=O)(=O)O.C1CSC(=N)N1C2=C(C=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


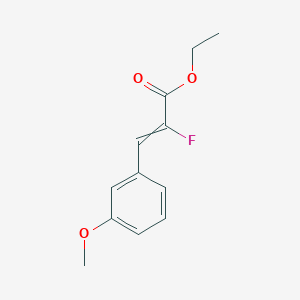
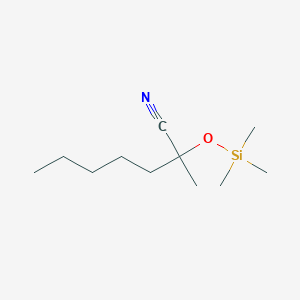
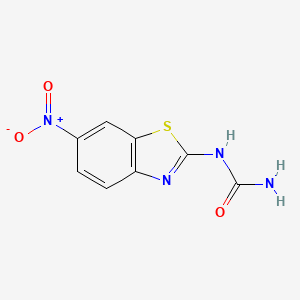

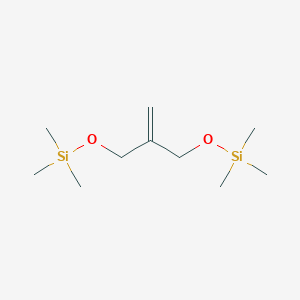
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)

